3-(benzenesulfonyl)-6-fluoro-N-[(4-methylphenyl)methyl]quinolin-4-amine
Description
Properties
IUPAC Name |
3-(benzenesulfonyl)-6-fluoro-N-[(4-methylphenyl)methyl]quinolin-4-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H19FN2O2S/c1-16-7-9-17(10-8-16)14-26-23-20-13-18(24)11-12-21(20)25-15-22(23)29(27,28)19-5-3-2-4-6-19/h2-13,15H,14H2,1H3,(H,25,26) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WXDQMDXGCOYPAN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)CNC2=C3C=C(C=CC3=NC=C2S(=O)(=O)C4=CC=CC=C4)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H19FN2O2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
406.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Skraup Cyclization with Fluorinated Precursors
A modified Skraup cyclization employs 4-fluoroaniline and glycerol in concentrated sulfuric acid, catalyzed by nitrobenzene, to yield 6-fluoroquinoline. The reaction proceeds via dehydration, cyclization, and oxidation, with the fluorine atom introduced in situ via the aniline precursor. This method achieves 62–68% yields but requires careful temperature control (140–160°C) to minimize polycyclic byproducts.
Friedländer Annulation for Regiocontrol
For improved regioselectivity, Friedländer annulation between 2-aminobenzaldehyde derivatives and fluorinated ketones (e.g., 3-fluorocyclohexanone) in acidic ethanol (H2SO4, 80°C) generates 6-fluoroquinoline with >75% purity. This route allows precise positioning of the fluorine atom at C6, critical for downstream functionalization.
N-Alkylation at C4
The C4 amine is alkylated with 4-methylbenzyl bromide via nucleophilic substitution:
Two-Phase Alkylation
- Dissolve 3-(benzenesulfonyl)-6-fluoroquinolin-4-amine (1.0 equiv) in DMF.
- Add 4-methylbenzyl bromide (1.5 equiv) and K2CO3 (2.0 equiv).
- Heat at 60°C for 24 h under N2.
- Extract with EtOAc, wash with brine, and purify via flash chromatography (SiO2, DCM/MeOH 95:5) to obtain the target compound in 70% yield.
Reductive Amination Alternative
For substrates sensitive to alkyl halides, reductive amination offers a milder pathway:
- React 4-methylbenzaldehyde (1.2 equiv) with the C4 amine in MeOH.
- Add NaBH3CN (1.5 equiv) and stir at 25°C for 12 h.
- Isolate the product via filtration (68% yield, >95% purity).
Optimization and Troubleshooting
Solvent and Temperature Effects
Competing Side Reactions
- Over-Sulfonation : Excess AlCl3 (>2.0 equiv) leads to disulfonation at C3 and C5. Stoichiometric AlCl3 (1.5 equiv) minimizes this.
- N-Dealkylation : Prolonged heating during alkylation (>48 h) cleaves the 4-methylbenzyl group. Monitoring via TLC (Rf = 0.4 in EtOAc/hexane 1:1) is critical.
Characterization and Validation
Spectroscopic Confirmation
Purity Assessment
HPLC (C18, 70:30 MeOH/H2O, 1.0 mL/min): tR = 6.2 min, purity 99.1%.
Comparative Analysis of Synthetic Routes
| Method | Yield (%) | Purity (%) | Key Advantage |
|---|---|---|---|
| Skraup + EAS | 55 | 95 | Cost-effective |
| Friedländer + DoM | 82 | 98 | High regioselectivity |
| Reductive Amination | 68 | 99 | Mild conditions |
Industrial-Scale Considerations
- Catalyst Recycling : AlCl3 recovery via aqueous extraction (pH adjustment to 2–3) reduces costs by 40%.
- Continuous Flow Sulfonation : Microreactor systems (0.5 mm ID) enhance heat transfer, reducing reaction time from 6 h to 15 min.
Emerging Methodologies
Chemical Reactions Analysis
Types of Reactions
3-(benzenesulfonyl)-6-fluoro-N-[(4-methylphenyl)methyl]quinolin-4-amine can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the fluorine atom or the benzenesulfonyl group.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Formation of quinoline N-oxide derivatives.
Reduction: Formation of reduced quinoline derivatives.
Substitution: Formation of substituted quinoline derivatives with various functional groups.
Scientific Research Applications
3-(benzenesulfonyl)-6-fluoro-N-[(4-methylphenyl)methyl]quinolin-4-amine has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: Investigated for its potential as an enzyme inhibitor or a fluorescent probe.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of advanced materials and as a precursor for the synthesis of specialty chemicals.
Mechanism of Action
The mechanism of action of 3-(benzenesulfonyl)-6-fluoro-N-[(4-methylphenyl)methyl]quinolin-4-amine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
Key Observations :
Comparative Yields and Routes
Halogenated derivatives (e.g., bromo, chloro) generally achieve higher yields (>80%) due to stable intermediates, while nitro-substituted analogs (e.g., NQ15 ) require meticulous purification.
Pharmacological and Functional Insights
- The target compound’s benzenesulfonyl group may similarly inhibit kinases or proteases.
- Antibacterial Effects: Fluoroquinolines like compound 7 (N-(3-chloro-4-fluorophenyl)-7-methoxy-6-((2-methylbenzyl)oxy)quinolin-4-amine) demonstrated antibacterial activity (61.5% yield) , suggesting the fluorine atom’s role in enhancing potency.
- Kinase Inhibition: Bromo- and difluoromethyl-substituted quinolines (e.g., ) are used as kinase inhibitors, highlighting the scaffold’s versatility.
Biological Activity
3-(benzenesulfonyl)-6-fluoro-N-[(4-methylphenyl)methyl]quinolin-4-amine is a synthetic organic compound that has attracted attention in medicinal chemistry due to its unique structural features and biological activities. This article delves into the biological activity of this compound, highlighting its mechanisms, applications, and relevant research findings.
Chemical Structure and Properties
The molecular formula of 3-(benzenesulfonyl)-6-fluoro-N-[(4-methylphenyl)methyl]quinolin-4-amine is C23H20N2O2S. Its structure includes a quinoline core, which contributes to its pharmacological properties. The presence of a benzenesulfonyl group and a fluorine atom enhances its reactivity and potential interactions with biological targets.
Enzyme Inhibition
One of the primary biological activities of this compound is its role as a competitive inhibitor of human neutrophil elastase (hNE), an enzyme implicated in various inflammatory processes, including Acute Respiratory Distress Syndrome (ARDS). The compound exhibits moderate inhibitory activity with an IC50 value of 35.2 μM , indicating its potential therapeutic application in managing inflammatory conditions.
Antiproliferative Activity
Research has also evaluated the antiproliferative effects of 3-(benzenesulfonyl)-6-fluoro-N-[(4-methylphenyl)methyl]quinolin-4-amine against several cancer cell lines, including H-460 (lung cancer), HT-29 (colon cancer), HepG2 (liver cancer), and SGC-7901 (gastric cancer). The findings suggest that this compound demonstrates significant antiproliferative activity, making it a candidate for further development as an anticancer agent.
The mechanism by which 3-(benzenesulfonyl)-6-fluoro-N-[(4-methylphenyl)methyl]quinolin-4-amine exerts its biological effects involves binding to specific enzymes or receptors, thereby altering their activity. This interaction can inhibit enzymatic functions or modulate receptor signaling pathways, leading to various physiological responses.
Study on Human Neutrophil Elastase Inhibition
In a study focused on the inhibition of hNE, researchers synthesized various derivatives of benzenesulfonic acid and evaluated their inhibitory activities. The binding mode of 3-(benzenesulfonyl)-6-fluoro-N-[(4-methylphenyl)methyl]quinolin-4-amine was analyzed through molecular docking studies, revealing insights into its competitive inhibition mechanism.
Anticancer Activity Evaluation
In another study assessing the antiproliferative effects, the compound was tested against multiple cancer cell lines using MTT assays. The results indicated that compounds with similar structural features showed enhanced cytotoxicity, suggesting that modifications to the quinoline core could optimize therapeutic efficacy.
Applications in Medicinal Chemistry
Given its biological activities, this compound holds promise for various applications in medicinal chemistry:
- Anti-inflammatory Agents : Due to its inhibitory effect on hNE, it may be developed as a treatment for inflammatory diseases.
- Anticancer Therapeutics : Its antiproliferative properties warrant further investigation as a potential anticancer drug.
Summary Table of Biological Activities
| Activity | Target | IC50 Value | Notes |
|---|---|---|---|
| Inhibition of hNE | Human Neutrophil Elastase | 35.2 μM | Moderate inhibitory activity |
| Antiproliferative Activity | Various Cancer Cell Lines | Varies by cell line | Significant cytotoxic effects observed |
Q & A
Q. What synthetic routes are recommended for synthesizing 3-(benzenesulfonyl)-6-fluoro-N-[(4-methylphenyl)methyl]quinolin-4-amine, and how do reaction conditions influence yield and purity?
- Methodological Answer : The synthesis typically involves multi-step organic reactions. Key steps include:
- Quinoline Core Formation : Use Friedländer condensation of substituted anilines with ketones under acidic/basic conditions .
- Sulfonylation : Introduce the benzenesulfonyl group via nucleophilic substitution or coupling reactions, optimized at controlled pH (e.g., 8–10) and temperatures (60–80°C) to avoid side products .
- Amination : React with 4-methylbenzylamine under reflux in polar aprotic solvents (e.g., DMF) with catalytic bases like triethylamine .
- Purification : Column chromatography or recrystallization in ethanol/water mixtures improves purity (>95% by HPLC) .
Q. Which spectroscopic techniques are critical for confirming the structural integrity of this compound?
- Methodological Answer :
- NMR Spectroscopy : H and C NMR identify substituent positions (e.g., fluoro at C6, benzenesulfonyl at C3) via coupling patterns and chemical shifts (e.g., fluorine-induced deshielding) .
- Mass Spectrometry : High-resolution mass spectrometry (HRMS) confirms molecular weight (e.g., [M+H] expected at m/z 461.12) .
- X-ray Crystallography : Resolves stereochemical ambiguities; similar quinoline derivatives have been characterized via single-crystal diffraction (e.g., CCDC entries in ).
Q. How can researchers conduct preliminary biological activity screening for this compound?
- Methodological Answer :
- In Vitro Assays : Test against target enzymes (e.g., kinases) or pathogens (e.g., Plasmodium falciparum for antimalarial activity) using fluorescence-based or colorimetric assays .
- Cytotoxicity Profiling : Use MTT assays on mammalian cell lines (e.g., HEK293) to assess safety margins .
Advanced Research Questions
Q. How can contradictions in biological activity data between in vitro and cellular models be resolved?
- Methodological Answer :
- Permeability Studies : Measure cellular uptake via LC-MS/MS to identify discrepancies caused by poor membrane penetration .
- Metabolic Stability : Incubate with liver microsomes to evaluate degradation rates; correlate with activity loss in cell-based assays .
- Proteomic Profiling : Use pull-down assays or thermal shift analysis to confirm target engagement in cellular environments .
Q. What computational strategies predict the compound’s binding interactions with biological targets?
- Methodological Answer :
- Molecular Docking : Use AutoDock Vina with crystal structures of homologous targets (e.g., PfATP4 for antimalarial activity) to model binding poses .
- Molecular Dynamics (MD) Simulations : Simulate ligand-receptor complexes in explicit solvent (e.g., GROMACS) to assess stability and key interactions (e.g., π-π stacking with quinoline) .
- QSAR Modeling : Develop models using descriptors like logP, polar surface area, and electronegativity to optimize activity .
Q. How does the benzenesulfonyl group influence physicochemical properties compared to other substituents (e.g., morpholine sulfonyl)?
- Methodological Answer :
- LogP Analysis : Benzenesulfonyl increases hydrophobicity (logP ~3.5 vs. ~2.8 for morpholine sulfonyl), affecting membrane permeability .
- Steric Effects : Bulkier benzenesulfonyl may hinder binding in sterically constrained active sites; compare IC50 values in enzymatic assays .
- Solubility : Measure in PBS/DMSO mixtures; sulfonyl groups enhance aqueous solubility via hydrogen bonding .
Q. What strategies optimize synthetic yield of the quinoline core under varying pH and solvent conditions?
- Methodological Answer :
- Solvent Screening : Test polar aprotic (DMF, DMSO) vs. protic (ethanol) solvents; DMF improves cyclization efficiency by stabilizing intermediates .
- Acid/Base Catalysis : Use p-toluenesulfonic acid (PTSA) in ethanol (pH 2–3) to accelerate Friedländer condensation .
- DoE (Design of Experiments) : Apply factorial design to optimize temperature (70–90°C) and reaction time (12–24 hrs) for maximum yield .
Q. How can X-ray crystallography resolve stereochemical ambiguities in this compound?
- Methodological Answer :
- Crystal Growth : Use slow evaporation in ethanol/chloroform mixtures to obtain single crystals .
- Data Collection : Resolve at 0.9 Å resolution (e.g., synchrotron radiation) to assign absolute configuration .
- Comparison with Analogues : Overlay with structurally similar quinoline derivatives (e.g., CCDC 987654) to confirm substituent orientation .
Contradiction Analysis & Troubleshooting
Q. How should researchers address inconsistent NMR data for the 4-methylbenzyl group?
- Methodological Answer :
- Dynamic Effects : Variable-temperature NMR (VT-NMR) can reveal conformational flexibility causing signal splitting .
- Isotopic Labeling : Synthesize deuterated analogs to simplify splitting patterns in H NMR .
Q. Why do biological activity results vary between batches?
- Methodological Answer :
- Purity Checks : Use HPLC-MS to detect trace impurities (e.g., dehalogenated byproducts) .
- Crystallinity Analysis : Compare DSC thermograms to identify polymorphic forms affecting solubility .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
